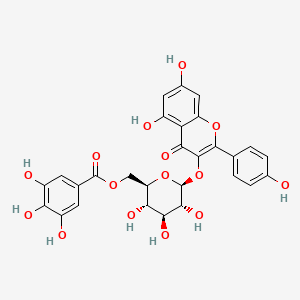

Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside

描述

Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with a galloyl-glucose donor. The reaction is often catalyzed by enzymes such as glycosyltransferases or through chemical methods using catalysts like Lewis acids . The reaction conditions usually require controlled temperatures and pH to ensure the selective formation of the desired glycoside.

Industrial Production Methods

Industrial production of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation . This method is preferred for its efficiency and sustainability compared to traditional chemical synthesis.

化学反应分析

Types of Reactions

Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various kaempferol derivatives with modified functional groups, which can exhibit different biological activities .

科学研究应用

Introduction to Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside

This compound is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound exhibits a range of biological activities, including antioxidant , anti-inflammatory , and antimicrobial properties. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer treatment, cardiovascular health, and metabolic disorders.

Antioxidant Properties

This compound demonstrates significant antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of various antioxidant genes and proteins.

Anti-inflammatory Effects

This compound inhibits key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). By reducing the production of pro-inflammatory mediators, it can mitigate inflammatory responses in various tissues. Additionally, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling during inflammation.

Antimicrobial Activity

This compound exhibits antimicrobial effects against a variety of pathogens. Studies have indicated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Cryptococcus neoformans. The mechanisms include disruption of microbial cell membranes and inhibition of DNA gyrase, which is essential for bacterial DNA replication .

Anticancer Potential

Research indicates that this flavonoid glycoside may exert anticancer effects through various mechanisms, including apoptosis induction in cancer cells, inhibition of cell proliferation, and interference with cancer cell signaling pathways. It has shown promise in preclinical studies involving breast, colon, and liver cancers .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound reveals that it is primarily absorbed in the small intestine after hydrolysis into its aglycone forms. Its polar nature as a glycoside affects its bioavailability; however, studies suggest that it remains stable under physiological conditions, allowing for sustained biological activity .

Dosage Effects

In animal models, varying doses of this compound have demonstrated beneficial effects on oxidative stress and inflammation. Lower doses are associated with protective effects against oxidative damage, while higher doses may exhibit cytotoxicity towards certain cell types .

Nutraceutical Development

Due to its health-promoting properties, this compound is being explored for use in nutraceutical formulations aimed at preventing chronic diseases related to oxidative stress and inflammation.

Pharmaceutical Research

The compound's ability to inhibit HIV-2 RNase H presents potential applications in antiviral drug development. Its interactions with various biomolecules make it a candidate for further exploration in pharmacological studies targeting viral infections .

Agricultural Applications

Research into the antimicrobial properties of this compound suggests potential uses in agriculture as a natural pesticide or fungicide due to its effectiveness against plant pathogens.

作用机制

The mechanism of action of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Neuroprotective Activity: The compound preserves blood-brain barrier integrity and reduces oxidative damage in neuronal cells.

相似化合物的比较

Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other kaempferol derivatives . Similar compounds include:

Kaempferol 3-O-(2’'-galloyl)-beta-D-glucopyranoside: Exhibits similar neuroprotective effects but with different glycosylation.

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside: Another flavonoid glycoside with comparable antioxidant and anti-inflammatory properties.

生物活性

Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside is a flavonoid glycoside that has garnered attention for its diverse biological activities. This compound is primarily derived from various plant sources and exhibits significant pharmacological potential, particularly in the context of oxidative stress, inflammation, and viral infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a kaempferol backbone with a galloyl group attached to a glucose moiety. This structural configuration contributes to its bioactivity and interaction with various biological targets.

Target Interactions

The compound primarily targets HIV-2 RNase H , inhibiting its function, which disrupts the viral replication process critical for HIV-2 lifecycle progression. This inhibition is significant in the context of developing antiviral therapies.

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes involved in inflammatory processes, such as:

- Cyclooxygenase (COX)

- Lipoxygenase (LOX)

These actions suggest its potential role in managing inflammatory diseases.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which help mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD). It has demonstrated protective effects against oxidative damage in various cell types .

Anti-inflammatory Effects

This compound reduces pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects. In animal models, it has shown the ability to decrease markers of inflammation and improve tissue health .

Antimicrobial Properties

Research indicates that this flavonoid possesses antimicrobial activities against various pathogens. It disrupts bacterial cell membranes and inhibits DNA gyrase, making it effective against strains like Escherichia coli and Staphylococcus aureus .

Pharmacological Studies

A summary of key pharmacological studies on this compound is presented in the following table:

Case Studies

- Hepatoprotective Effects : In a study involving diabetic rats, administration of this compound at doses of 250 mg/kg resulted in significant reductions in liver enzyme levels and inflammatory markers, highlighting its potential for liver health improvement .

- Nephroprotective Effects : Another study demonstrated that treatment with this compound at dosages ranging from 100 to 200 mg/kg significantly ameliorated renal injury by reducing oxidative stress and apoptosis in kidney tissues .

常见问题

Basic Research Questions

Q. How is Kaempferol 3-O-(6''-galloyl)-β-D-glucopyranoside identified and characterized in plant extracts?

- Methodology : Identification typically involves a combination of chromatographic techniques (e.g., HPLC, UPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, preparative HPLC followed by ¹H/¹³C NMR analysis can confirm the structure by identifying key signals, such as the anomeric proton (δ ~5.45 ppm) and galloyl group protons (δ 6.92 ppm, singlet) . Mass spectrometry (HRMS) is used to determine molecular weight ([M+H]⁺ m/z 601.1183) .

- Key Evidence : Structural elucidation via NMR and MS is critical for distinguishing this compound from similar acylated flavonoids .

Q. What are the primary biological activities reported for this compound?

- Mechanisms : The compound inhibits HIV-2 RNase H activity (IC₅₀ = 5.19 µM), likely through competitive binding to the enzyme’s active site . It also exhibits anti-complementary activity, suppressing the classical pathway (IC₅₀ = 39–97 µM), which is enhanced by galloyl acylation .

- Experimental Design : Enzymatic assays (e.g., HIV RNase H inhibition) and cell-based anti-complementary models are standard .

Advanced Research Questions

Q. How does acylation with galloyl groups influence its bioactivity compared to non-acylated kaempferol glycosides?

- Structure-Activity Relationship (SAR) : The galloyl moiety at the 6''-position enhances polarity and binding affinity to enzymatic targets. For example, acylated kaempferol derivatives show stronger anti-complementary activity than non-acylated counterparts due to improved free radical scavenging .

- Comparative Data : Kaempferol 3-O-(6''-galloyl)-glucoside outperforms quercetin analogs in anti-complementary assays, suggesting hydroxylation patterns (e.g., C-3' position) modulate activity .

Q. What challenges arise in synthesizing Kaempferol 3-O-(6''-galloyl)-β-D-glucopyranoside, and how are they addressed?

- Synthetic Hurdles : Regioselective acylation of the glucose moiety requires protecting groups to prevent undesired side reactions. Enzymatic glycosylation or chemical methods (e.g., using glycosyl o-alkynylbenzoates) improve yield .

- Optimization : Stepwise acylation (e.g., galloylation after glycosylation) and purification via reverse-phase chromatography are critical .

Q. How do researchers address solubility limitations in experimental protocols?

- Formulation Strategies : The compound is poorly water-soluble but dissolves in DMSO for in vitro assays (e.g., stock solutions at 10–20 mM). For in vivo studies, oral formulations use surfactants (e.g., Cremophor EL) or lipid-based carriers .

- Critical Note : Solubility must be validated via dynamic light scattering (DLS) or HPLC to avoid aggregation artifacts .

Q. Why might discrepancies exist between in vitro and in vivo efficacy data?

- Pharmacokinetic Factors : Low bioavailability due to rapid metabolism (e.g., deglycosylation in the gut) or poor membrane permeability can limit in vivo activity. Studies using radiolabeled compounds or pharmacokinetic profiling (e.g., LC-MS/MS) are recommended to track metabolites .

Q. What analytical methods are used to resolve structural isomers (e.g., 2''- vs. 6''-galloyl substitution)?

- Differentiation Techniques :

- NMR : HMBC correlations (e.g., H6'' of glucose to galloyl carbonyl) confirm substitution position .

- Chromatography : UPLC with tandem MS/MS separates isomers based on retention time and fragmentation patterns .

Q. Data Contradictions and Validation

Q. How to reconcile conflicting reports on antioxidant activity?

- Contextual Analysis : Antioxidant capacity (e.g., DPPH assay) varies with assay conditions (pH, solvent). Standardized protocols (e.g., ORAC or FRAP assays) and positive controls (e.g., Trolox) improve reproducibility .

- Evidence : Some studies report moderate activity (MIC = 200 µg/mL against S. aureus), while others emphasize anti-enzymatic effects, highlighting the need for multi-assay validation .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O15/c29-12-3-1-10(2-4-12)25-26(22(36)19-14(31)7-13(30)8-17(19)41-25)43-28-24(38)23(37)21(35)18(42-28)9-40-27(39)11-5-15(32)20(34)16(33)6-11/h1-8,18,21,23-24,28-35,37-38H,9H2/t18-,21-,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMNAPXMGWBZSF-OAYLZIFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204859 | |

| Record name | Astragalin 6''-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56317-05-6 | |

| Record name | Kaempferol 3-O-(6′′-galloyl)-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragalin 6''-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragalin 6''-gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。